(5Z)-5-(2-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and two propoxyphenyl groups attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process. The initial step often includes the preparation of the triazole and thiazole precursors. These precursors are then subjected to a cyclization reaction under controlled conditions to form the triazolothiazole core. The propoxyphenyl groups are introduced through substitution reactions, where appropriate reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The propoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and appropriate catalysts under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential use as an antimicrobial, antifungal, and anticancer agent, making it a valuable compound for drug discovery and development.
Medicine
In medicine, the compound’s pharmacological properties are being explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
What sets (5Z)-2-(4-PROPOXYPHENYL)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique triazolothiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-2-(4-propoxyphenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O3S/c1-3-13-28-18-11-9-16(10-12-18)21-24-23-26(25-21)22(27)20(30-23)15-17-7-5-6-8-19(17)29-14-4-2/h5-12,15H,3-4,13-14H2,1-2H3/b20-15- |
InChI Key |
YIENELWLMZITPT-HKWRFOASSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCCC)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCCC)SC3=N2 |
Origin of Product |
United States |
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